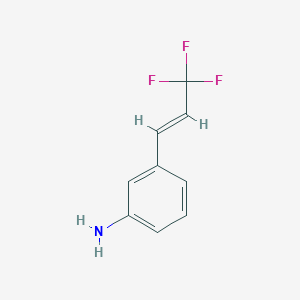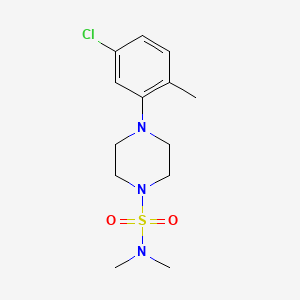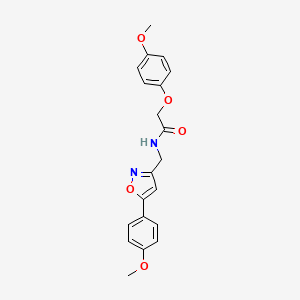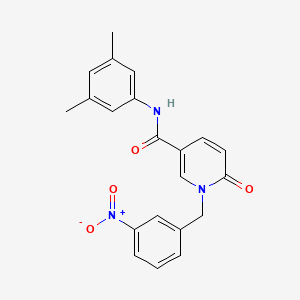
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is a small molecule that consists of aniline and 3,3,3-trifluoroprop-1-enyl units . It has a molecular weight of 187.16 . The compound is liquid at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, (R; E)-3,3,3-Trifluoroprop-1-enyl p-tolyl sulphoxide, which is prepared in three steps from ethyl trifluoroacetate, showed a high degree of diastereoselectivity in Michael addition reactions with enolates . This process allows for the production of optically active trifluoromethylated organic molecules in high yield as well as in high optical purity .Molecular Structure Analysis
The molecule of this compound adopts an E configuration with respect to the C=C double bond . The dihedral angle between the benzene ring and the prop-1-enyl group is 25.4 (3) degrees . The C5—C10—C11—C12 and C9—C10—C11—C12 torsion angles are 158.9 (3) and 24.6 (4) degrees, respectively .Chemical Reactions Analysis
The compound has been used in Michael addition reactions with enolates . It has also been involved in Pd-catalyzed hydrogenation reactions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 187.16 . The compound is known to emit strong fluorescence in both organic solvents and aqueous media .Applications De Recherche Scientifique
Electroluminescence Application
One significant application of derivatives similar to 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is in electroluminescence. Research demonstrates the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes with different aniline derivatives, which were used in organic light-emitting diode (OLED) devices. This application highlights the potential of these compounds in advanced lighting and display technologies (Vezzu et al., 2010).
Fluorescence Properties for Biological Probes
Aniline-based fluorophores, especially those modified with 3,3,3-trifluoroprop-1-enyl groups, exhibit enhanced fluorescence quantum yields. This property makes them suitable for use as fluorescent probes in biological applications. A specific example is 5-CN-2-TFPE-aniline, which showed high fluorescence quantum yield and has been used as an enzyme probe to detect aminopeptidase N activity (Ogawa et al., 2019).
Synthesis of Quinolines
Compounds related to this compound have been used in the synthesis of quinolines. A study showed the use of (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane in the Hiyama cross-coupling reaction, leading to the synthesis of various quinolines, which are important in medicinal chemistry (Omote et al., 2013).
Vibrational and Electronic Structure Analysis
Spectroscopic studies, such as FTIR and FT-Raman, have been performed on aniline derivatives, including 3-(trifluoromethyl)aniline, to understand their vibrational, structural, and electronic properties. These studies provide insight into the effects of substituents on these properties, which is crucial for designing materials with specific characteristics (Arjunan et al., 2011).
Electrocatalysts for CO2 Reduction
Research on rhenium(I) fac-tricarbonyl complexes containing aniline moieties has demonstrated their effectiveness as electrocatalysts for CO2 reduction. This application is significant in the field of sustainable energy, where efficient methods for CO2 conversion are sought (Talukdar et al., 2020).
Molecular Probes for Metal Ion Detection
Aniline derivatives have been used to create molecular probes that are sensitive and selective for detecting specific metal ions. These probes can be utilized in environmental monitoring and bioanalytical applications to detect metal ion presence in various matrices (Shi et al., 2019).
Novel Drug Development
The introduction of the 3,3,3-trifluoroprop-1-enyl group in drug molecules has been explored for creating new pharmaceutical agents. This modification has the potential to enhance the medicinal properties of drugs, as demonstrated in the development of an indometacin analogue (Ikeda, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-6H,13H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFIOMLWMDHUFY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2734023.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734024.png)
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2734029.png)

![benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2734031.png)


![4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2734035.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2734036.png)
![2-(3-Formylindol-1-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B2734039.png)
